![molecular formula C12H19BF4N6 B018628 4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline CAS No. 103749-26-4](/img/structure/B18628.png)
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is commonly used to measure cell viability and proliferation. It is widely used in the fields of biochemistry, pharmacology, and toxicology.
作用機序
MTT is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The reduction of MTT to formazan is an irreversible reaction, and the formazan product is insoluble in water. The formazan product can be solubilized in organic solvents such as DMSO or ethanol, and the absorbance of the solubilized formazan can be measured using a spectrophotometer.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect the viability or function of cells. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells.
実験室実験の利点と制限
MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The results of MTT assays are reproducible and can be quantified using a spectrophotometer. However, MTT assays are not suitable for all types of cells and can be affected by certain compounds such as antioxidants and reducing agents.
将来の方向性
There are several future directions for the use of MTT in scientific research. One potential application is the use of MTT to evaluate the effects of nanoparticles on cells. Another potential application is the use of MTT to evaluate the efficacy of gene therapies. In addition, there is potential for the development of new tetrazolium salts that can be used in conjunction with MTT to provide more accurate and reliable results. Finally, the development of new methods for the solubilization of the formazan product could improve the sensitivity and accuracy of MTT assays.
Conclusion:
In conclusion, MTT is a widely used and reliable assay for measuring cell viability and proliferation. It is easy to perform and requires minimal equipment. The reduction of MTT to formazan is a metabolic process that occurs in living cells, and the amount of formazan produced is proportional to the number of viable cells in the sample. The solubilization of the formazan product in organic solvents does not affect the viability or function of cells. There are several future directions for the use of MTT in scientific research, including the evaluation of nanoparticles, gene therapies, and the development of new tetrazolium salts and solubilization methods.
合成法
MTT is synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and sodium nitrite. The reaction takes place in an acidic solution, and the product is purified by recrystallization. The yield of MTT is typically high, and the purity is greater than 99%.
科学的研究の応用
MTT is widely used in scientific research to measure cell viability and proliferation. It is commonly used in assays to evaluate the cytotoxicity of compounds and to screen for potential drug candidates. MTT is also used to study the effects of environmental toxins on cells and to evaluate the efficacy of cancer treatments. In addition, MTT is used in microbiology to evaluate the effectiveness of antimicrobial agents.
特性
CAS番号 |
103749-26-4 |
|---|---|
製品名 |
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline |
分子式 |
C12H19BF4N6 |
分子量 |
334.1240728 |
IUPAC名 |
4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18N6/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4/h5-9,12H,1-4H3 |
InChIキー |
XIBATKAFQWPLMT-UHFFFAOYSA-N |
SMILES |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
正規SMILES |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)C)C |
同義語 |
5-[[4-(dimethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium tetrafluoroborate(1-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



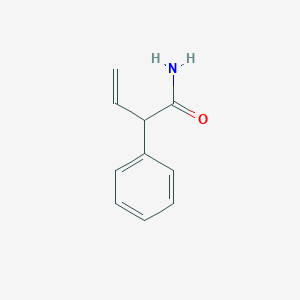

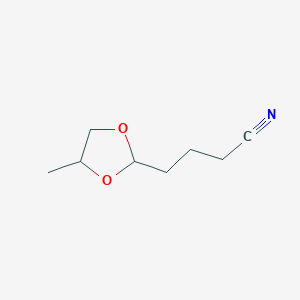
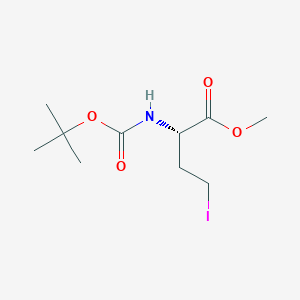
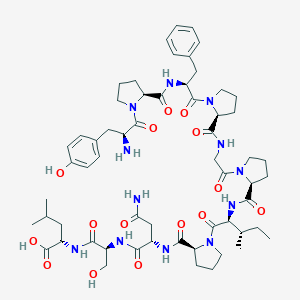


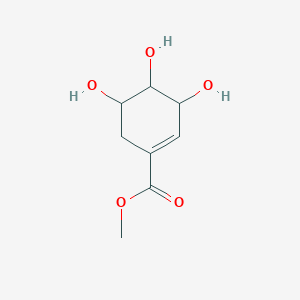
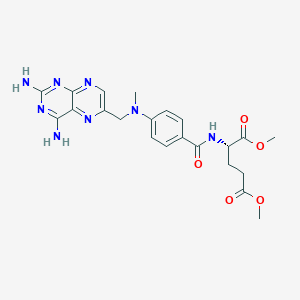

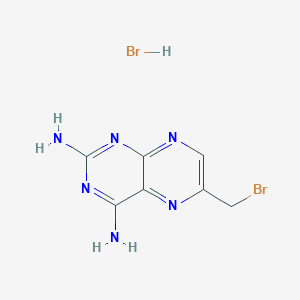

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
